molecular formula C25H28N2O4S B2570241 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1251557-11-5

2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2570241
CAS No.: 1251557-11-5
M. Wt: 452.57
InChI Key: ZIYPHEOABQMZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex organic molecule featuring a dihydropyridinone core substituted with a 3,4-dimethylbenzenesulfonyl group at position 3 and a 4,6-dimethyl motif. The acetamide side chain is further modified with a 4-methylbenzyl group.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-16-6-9-21(10-7-16)14-26-23(28)15-27-20(5)12-19(4)24(25(27)29)32(30,31)22-11-8-17(2)18(3)13-22/h6-13H,14-15H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYPHEOABQMZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethylbenzenesulfonyl chloride from 3,4-dimethylbenzenesulfonic acid through chlorination . This intermediate is then reacted with a suitable pyridine derivative under controlled conditions to form the sulfonyl-pyridine compound. The final step involves the acylation of the sulfonyl-pyridine with N-[(4-methylphenyl)methyl]acetamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Key factors in industrial synthesis include the availability of starting materials, reaction efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-[3-(3,4-Dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring may also interact with nucleic acids, affecting gene expression and cellular functions. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substituent arrangement. Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Key Structural Features Substituent Variations Reported Biological Activities Reference
Target Compound :
2-[3-(3,4-Dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Dihydropyridinone core, 3,4-dimethylbenzenesulfonyl group, 4-methylbenzylacetamide 3,4-dimethyl on benzenesulfonyl; 4-methyl on benzyl Inferred: Potential enzyme inhibition (based on sulfonyl/acetamide motifs)
Analog 1 :
2-[3-(Benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Benzenesulfonyl (no methyl groups), 2,4-dimethylphenylacetamide Lacks methyl groups on benzenesulfonyl; dimethylphenyl instead of methylbenzyl Antimicrobial activity, chemical building block for drug synthesis
Analog 2 :
2-[3-(Benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Chloro-fluorophenylacetamide substituent Halogenated phenyl group (Cl, F) instead of methylbenzyl Enhanced binding affinity to biological targets (e.g., enzymes) due to halogen interactions
Analog 3 :
2-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide
Oxadiazole ring replaces benzenesulfonyl Oxadiazole heterocycle introduces π-π stacking potential Potential anticancer activity via DNA intercalation or kinase inhibition
Analog 4 :
2-{[3-(2,4-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Thienopyrimidinone core, trifluoromethylphenyl group Thienopyrimidinone instead of dihydropyridinone; CF₃ group Improved metabolic stability and selectivity in receptor binding

Key Findings from Comparative Analysis

Role of Sulfonyl and Acetamide Groups: The benzenesulfonyl group in the target compound and its analogs is critical for enzyme inhibition (e.g., cyclooxygenase or kinase targets) due to its electron-withdrawing properties and hydrogen-bonding capacity. The acetamide moiety, particularly when linked to aromatic groups (e.g., 4-methylbenzyl), facilitates interactions with hydrophobic binding pockets in proteins .

Impact of Substituent Variations: Halogenated Analogs (e.g., Analog 2): Chlorine and fluorine substituents increase binding affinity via halogen bonds with protein residues, as seen in kinase inhibitors . Thienopyrimidinone Core (e.g., Analog 4): This modification diversifies biological targets, with reported activity against tyrosine kinases and antimicrobial targets .

Biological Activity Trends :

  • Methyl-rich analogs (e.g., target compound) are theorized to exhibit balanced pharmacokinetics (moderate solubility and stability).
  • Halogenated derivatives show higher potency but may face metabolic challenges (e.g., dehalogenation) .

Biological Activity

The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available studies, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure

The compound's structure includes a dihydropyridine core substituted with a benzenesulfonyl group and an acetamide moiety, which may contribute to its biological properties. The following table summarizes its key structural features:

ComponentDescription
Dihydropyridine core4,6-dimethyl-2-oxo-1,2-dihydropyridine
Sulfonyl group3,4-dimethylbenzenesulfonyl
Acetamide groupN-[(4-methylphenyl)methyl]acetamide

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. In a study assessing various derivatives, it was found that compounds with similar structures demonstrated the ability to scavenge free radicals effectively. The antioxidant capacity can be attributed to the presence of the dihydropyridine structure, which is known for its electron-donating properties.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting elastase, an enzyme implicated in various inflammatory processes. The inhibition was quantified with an IC50 value indicating the concentration required to inhibit 50% of enzyme activity. For instance, related compounds have demonstrated IC50 values ranging from 60 µM to over 100 µM in elastase inhibition assays .

Anti-inflammatory Activity

In vivo studies have suggested that the compound may possess anti-inflammatory properties. Animal models treated with this compound showed reduced markers of inflammation compared to controls. This effect could be linked to its ability to inhibit elastase and other inflammatory mediators.

Study on Elastase Inhibition

A detailed investigation into the inhibitory effects of this compound on pancreatic elastase revealed that it significantly reduced elastase activity in vitro. The study utilized a standard substrate and compared the results against known inhibitors such as oleanolic acid. The findings indicated that while the compound was less potent than oleanolic acid (IC50 = 25.7 µM), it still presented a viable alternative for further development .

Pharmacological Characterization

Another study focused on the pharmacological characterization of structurally related compounds demonstrated that modifications in the sulfonyl and acetamide groups could enhance biological activity. It was noted that certain substitutions led to improved binding affinity and selectivity towards target enzymes .

The proposed mechanism of action for this compound involves interaction with key amino acid residues within the active site of target enzymes such as elastase. Molecular docking studies have indicated favorable binding interactions that stabilize the enzyme-inhibitor complex, leading to reduced enzymatic activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.